Benzene, 1,1'-ethenylidenebis[4-fluoro-

描述

Nomenclature and Structural Context

The systematic nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,1'-(Ethene-1,1-diyl)dibenzene, with the specific derivative being 4,4'-(Ethene-1,1-diyl)bis(fluorobenzene) abcr.com. The name "Benzene, 1,1'-ethenylidenebis[4-fluoro-" is also commonly used in chemical literature and databases.

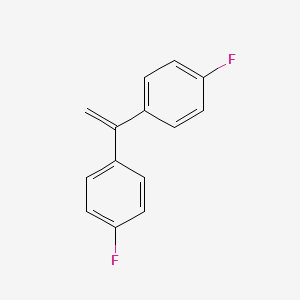

Structurally, the molecule is a derivative of ethene (C₂H₄). One of the carbon atoms of the ethene double bond is attached to two phenyl groups, which are benzene (B151609) rings where one hydrogen atom has been replaced. In this specific compound, each of these phenyl groups has a fluorine atom attached at the para (4-) position, the position directly opposite the point of attachment to the ethenylidene group.

The presence of the fluorine atoms, the most electronegative element, significantly influences the electronic properties of the benzene rings and the molecule as a whole. The carbon-fluorine bond is very strong, which often imparts chemical and thermal stability to organofluorine compounds.

| Identifier | Value |

|---|---|

| CAS Number | 6175-14-0 appchemical.com |

| Molecular Formula | C14H10F2 appchemical.com |

| Molecular Weight | 216.23 g/mol appchemical.com |

Historical Context of its Chemical Investigation

While a detailed historical account of the first synthesis and investigation specifically for Benzene, 1,1'-ethenylidenebis[4-fluoro- is not extensively documented in readily available literature, its existence is noted in chemical literature dating back to at least 1972, as indicated by its inclusion in a volume of The Journal of Organic Chemistry from that year dss.go.th.

The investigation of this compound is situated within the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. The development of new fluorinating agents and synthetic methodologies allowed for the preparation of a wide array of fluorinated organic molecules.

The synthesis of 1,1-diphenylethylene and its derivatives has been a subject of study, with various methods being developed over time. These include the alkylation of benzene with styrene (B11656) to produce 1,1-diphenylethane, which is then dehydrogenated wikipedia.org. Another common laboratory method involves a Grignard reaction followed by an acid-catalyzed dehydration researchgate.net. For fluorinated derivatives such as Benzene, 1,1'-ethenylidenebis[4-fluoro-, modern synthetic strategies often employ transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura couplings and nickel-catalyzed reactions have been utilized for the synthesis of ethylene-bridged difluoroaromatic systems evitachem.com.

Structure

3D Structure

属性

CAS 编号 |

6175-14-0 |

|---|---|

分子式 |

C14H10F2 |

分子量 |

216.22 g/mol |

IUPAC 名称 |

1-fluoro-4-[1-(4-fluorophenyl)ethenyl]benzene |

InChI |

InChI=1S/C14H10F2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2 |

InChI 键 |

OKWIEHVHIHQUFB-UHFFFAOYSA-N |

规范 SMILES |

C=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzene, 1,1 Ethenylidenebis 4 Fluoro

Classical and Early Preparative Routes

Early synthetic approaches to 1,1-bis(4-fluorophenyl)ethene relied on established organic reactions, primarily involving elimination reactions and the functionalization of benzophenone (B1666685) derivatives.

Dehydrohalogenation is a classical method for the synthesis of alkenes. This process involves the elimination of a hydrogen halide from a haloalkane, typically facilitated by a base. In the context of synthesizing 1,1-bis(4-fluorophenyl)ethene, a plausible route involves the formation of a halohydrin intermediate followed by dehydrohalogenation.

While specific literature detailing the synthesis of 1,1-bis(4-fluorophenyl)ethene from a halohydrin intermediate is not abundant, the general principle can be applied. The synthesis would commence with the reaction of 4,4'-difluorobenzophenone (B49673) with a suitable organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr), to form the corresponding tertiary alcohol, 1,1-bis(4-fluorophenyl)ethanol. Subsequent treatment of this alcohol with a halogenating agent like hydrogen bromide would yield the corresponding bromo-derivative, 2-bromo-1,1-bis(4-fluorophenyl)ethane. The final step would be the dehydrohalogenation of this intermediate using a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent, to yield the target alkene, 1,1-bis(4-fluorophenyl)ethene. This reaction pathway is analogous to established dehydrohalogenation procedures for the synthesis of other alkenes acs.orgresearchgate.net.

A related enzymatic approach, while not a classical chemical synthesis, highlights the underlying chemical transformation. Halohydrin dehalogenases are enzymes that can catalyze the conversion of halohydrins to epoxides, which can then be further transformed. Studies on these enzymes provide insight into the chemical feasibility of such transformations acs.org.

A representative reaction scheme is as follows:

Grignard Reaction: (4-FC₆H₄)₂CO + CH₃MgBr → (4-FC₆H₄)₂C(OH)CH₃

Halogenation: (4-FC₆H₄)₂C(OH)CH₃ + HBr → (4-FC₆H₄)₂C(Br)CH₃ + H₂O

Dehydrohalogenation: (4-FC₆H₄)₂C(Br)CH₃ + KOH → (4-FC₆H₄)₂C=CH₂ + KBr + H₂O

A more direct and widely utilized classical approach for the synthesis of 1,1-bis(4-fluorophenyl)ethene involves the use of 4,4'-difluorobenzophenone as a key precursor wikipedia.orgprepchem.comgoogle.comgoogle.com. Two primary methods are employed: the Grignard reaction and the Wittig reaction.

The Grignard reaction offers a straightforward route. 4,4'-Difluorobenzophenone can be reacted with a methyl Grignard reagent to produce the tertiary alcohol, 1,1-bis(4-fluorophenyl)ethanol. Subsequent acid-catalyzed dehydration of this alcohol leads to the formation of the desired alkene aroonchande.com.

The Wittig reaction is another powerful tool for the synthesis of alkenes from carbonyl compounds masterorganicchemistry.comlibretexts.orgmnstate.eduorganic-chemistry.orglibretexts.org. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). In this case, 4,4'-difluorobenzophenone is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. The reaction proceeds via a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide masterorganicchemistry.comlibretexts.org.

| Reaction | Precursor | Reagent(s) | Intermediate | Product |

| Grignard Reaction & Dehydration | 4,4'-Difluorobenzophenone | 1. CH₃MgBr 2. H⁺, Δ | 1,1-bis(4-fluorophenyl)ethanol | Benzene (B151609), 1,1'-ethenylidenebis[4-fluoro- |

| Wittig Reaction | 4,4'-Difluorobenzophenone | Ph₃P=CH₂ | Betaine | Benzene, 1,1'-ethenylidenebis[4-fluoro- |

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective transformations. The synthesis of and functionalization of 1,1-bis(4-fluorophenyl)ethene is no exception, with methodologies involving hydroformylation, oxidative cyclizations, and polymerization.

Hydroformylation, also known as the oxo process, is an important industrial process for the production of aldehydes from alkenes by the addition of a formyl group and a hydrogen atom across the carbon-carbon double bond organic-chemistry.orgrsc.orgresearchgate.net. This reaction is typically catalyzed by cobalt or rhodium complexes. 1,1-bis(4-fluorophenyl)ethene can undergo hydroformylation to produce the corresponding aldehyde, 2,2-bis(4-fluorophenyl)propanal.

The reaction involves the use of synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst. The regioselectivity of the hydroformylation of 1,1-disubstituted alkenes can be influenced by the choice of catalyst and reaction conditions.

| Catalyst Type | Typical Ligands | Pressure | Temperature | Product |

| Cobalt-based | Carbonyls | High | High | Branched and linear aldehydes |

| Rhodium-based | Phosphines, Phosphites | Low | Moderate | Primarily branched aldehyde |

Manganese(III) acetate (B1210297) is a versatile reagent for initiating oxidative radical cyclizations nih.govwikipedia.orgnih.gov. In the context of diarylethenes like 1,1-bis(4-fluorophenyl)ethene, Mn(III)-based oxidation can be used to generate radical intermediates that undergo cyclization reactions. These reactions are valuable for the construction of complex polycyclic systems nii.ac.jpmdpi.com.

The mechanism involves the single-electron oxidation of a suitable pronucleophile by Mn(III) acetate to generate a radical. This radical can then add to the double bond of 1,1-bis(4-fluorophenyl)ethene, initiating a cyclization cascade. The resulting radical intermediate can be further oxidized to a carbocation, which can then undergo subsequent reactions to form the final product. The addition of a co-oxidant like copper(II) acetate can influence the reaction pathway wikipedia.org.

These reactions have been successfully applied to the synthesis of various natural products and complex organic molecules nih.gov.

Benzene, 1,1'-ethenylidenebis[4-fluoro- can serve as a monomer in palladium-catalyzed polymerization reactions. The presence of the two fluorophenyl groups influences the electronic properties and reactivity of the double bond, making it a candidate for copolymerization with other olefins like ethylene (B1197577) mdpi.comrsc.orgnih.govmdpi.commdpi.commdpi.comrsc.orgresearchgate.netrsc.orgrsc.org.

Palladium catalysts, particularly those with bulky phosphine (B1218219) or diimine ligands, are known to catalyze the polymerization of ethene and its copolymerization with polar and sterically hindered monomers. The incorporation of 1,1-bis(4-fluorophenyl)ethene into a polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, solubility, and dielectric constant.

The general process involves the reaction of the monomers in the presence of a palladium catalyst precursor and a suitable activator or cocatalyst, such as methylaluminoxane (B55162) (MAO). The choice of catalyst system and reaction conditions can control the polymer's molecular weight, microstructure, and the degree of comonomer incorporation.

| Catalyst System | Monomers | Polymer Type |

| Palladium-diimine | Ethylene, 1,1-bis(4-fluorophenyl)ethene | Copolymer |

| Palladium-phosphine | Ethylene, 1,1-bis(4-fluorophenyl)ethene | Copolymer |

Photochemical and Photoredox-Enabled Syntheses

The application of photochemical and photoredox catalysis has opened new avenues for the synthesis and modification of Benzene, 1,1'-ethenylidenebis[4-fluoro-. These methods utilize light energy to initiate reactions, often under mild conditions, providing access to unique chemical reactivity that is not achievable through traditional thermal methods.

Photocycloaddition Reactions with Diverse Substrates

Photocycloaddition reactions are powerful tools for the construction of cyclic structures. In the context of Benzene, 1,1'-ethenylidenebis[4-fluoro-, these reactions involve the light-induced [2+2] cycloaddition with various substrates. For instance, the photochemical reaction of 1,1-bis(4-fluorophenyl)ethene with phenanthrene (B1679779) has been shown to yield a cyclobutane (B1203170) derivative. This type of reaction is highly dependent on the excited state properties of the reactants and the reaction conditions.

Another notable example is the photocycloaddition with 9-cyanophenanthrene (B165745), which proceeds via an exciplex-mediated pathway. The interaction of the excited state of 9-cyanophenanthrene with ground-state 1,1-bis(4-fluorophenyl)ethene leads to the formation of a cyclobutane adduct. The efficiency and stereoselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the presence of sensitizers.

Detailed findings from such photocycloaddition studies are often characterized by the quantum yields of the reactions and the structural elucidation of the resulting cycloadducts.

Table 1: Examples of Photocycloaddition Reactions

| Substrate | Product Type | Key Features |

| Phenanthrene | Cyclobutane derivative | Light-induced [2+2] cycloaddition. |

| 9-Cyanophenanthrene | Cyclobutane adduct | Proceeds via an exciplex-mediated pathway. |

Photoredox-Catalyzed Alkylation Reactions to Alkenylammonium Salts

While direct photoredox-catalyzed alkylation of Benzene, 1,1'-ethenylidenebis[4-fluoro- to form alkenylammonium salts is not extensively documented in dedicated studies, the principles of photoredox catalysis suggest its potential. This type of transformation would likely involve the single-electron oxidation of the alkene to a radical cation, which could then be trapped by a nitrogen-based nucleophile, followed by further reaction to yield an alkenylammonium salt. The feasibility of such a reaction would depend on the redox potentials of the alkene and the photocatalyst, as well as the reaction kinetics.

Research on related electron-rich alkenes demonstrates the general viability of photoredox-catalyzed additions. For example, the use of a suitable photoredox catalyst, such as an iridium or ruthenium complex, upon light irradiation, can generate a highly oxidizing excited state capable of activating the alkene towards nucleophilic attack.

Other Advanced Synthetic Transformations

Beyond photochemical methods, other advanced synthetic transformations have been employed to synthesize or modify Benzene, 1,1'-ethenylidenebis[4-fluoro-. One significant area of research involves its use in polymerization reactions. For instance, it has been investigated as a comonomer in the synthesis of fluorinated polymers. The presence of the fluorine atoms imparts unique properties to the resulting polymers, such as thermal stability and chemical resistance.

Furthermore, Benzene, 1,1'-ethenylidenebis[4-fluoro- can undergo electrophilic addition reactions. For example, its reaction with trifluoromethyl hypochlorite (B82951) (CF3OCl) has been studied. This reaction provides a pathway to introduce additional functional groups onto the ethene bridge, further expanding the chemical space accessible from this precursor.

Reactivity and Mechanistic Studies of Benzene, 1,1 Ethenylidenebis 4 Fluoro

General Reaction Pathways and Transformation Patterns

The reactivity of Benzene (B151609), 1,1'-ethenylidenebis[4-fluoro- is centered around its carbon-carbon double bond. The two fluorine-substituted phenyl groups significantly influence the electron density and steric accessibility of the ethenylidene moiety, directing the pathways of its chemical transformations.

Electrophilic Additions to the Ethenylidene Moiety

Electrophilic additions to unsymmetrical alkenes are governed by the stability of the intermediate carbocation. In the case of Benzene, 1,1'-ethenylidenebis[4-fluoro-, the attack of an electrophile (E+) on the terminal methylene (B1212753) carbon (CH₂) is strongly favored. This regioselectivity leads to the formation of a tertiary carbocation, which is significantly stabilized by resonance delocalization across the two adjacent 4-fluorophenyl rings. This stabilization makes the compound susceptible to additions that proceed via cationic intermediates.

A notable example of an addition reaction is the rhodium-catalyzed hydroformylation. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. Research has shown that the hydroformylation of 1,1-bis(4-fluorophenyl)ethene can be directed to produce the corresponding aldehyde with high efficiency.

Radical-Mediated Processes and Chain Reactions

Benzene, 1,1'-ethenylidenebis[4-fluoro- readily participates in radical-mediated reactions. The double bond acts as an effective trap for radical species, leading to the formation of a stable benzylic radical intermediate.

One significant transformation is the manganese(III)-induced oxidative peroxycyclization. In this reaction, a radical generated from an active methylene compound, such as 2,4-pentanedione, adds to the ethenylidene moiety. The resulting radical intermediate is subsequently trapped by molecular oxygen, leading to the formation of a 1,2-dioxane (B1202867) derivative. This reaction has been studied for a range of 1,1-diarylethenes, demonstrating the viability of the fluoro-substituted variant as a substrate.

Furthermore, the compound has been utilized in photoredox-catalyzed reactions. For instance, it reacts with α-brominated alkenylammonium salts under visible light irradiation in the presence of a photocatalyst. The mechanism involves the addition of a photochemically generated α-ammoniovinyl radical to the double bond of Benzene, 1,1'-ethenylidenebis[4-fluoro-, ultimately yielding a complex α-alkylated alkenylammonium salt.

Cycloaddition Chemistry and Annulation Reactions

Cycloaddition reactions, such as the [4+2] Diels-Alder reaction and [2+2] cycloadditions, are powerful methods for ring formation. wikipedia.orgnih.gov In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org Benzene, 1,1'-ethenylidenebis[4-fluoro- possesses a double bond that is moderately electron-rich due to the phenyl groups, but it is also sterically hindered. This steric bulk can impede the close approach required for the concerted transition state of many cycloaddition reactions.

While specific studies detailing the participation of Benzene, 1,1'-ethenylidenebis[4-fluoro- in Diels-Alder or [2+2] cycloadditions are not prominent in the literature, its structural characteristics suggest that it would be a challenging substrate for standard cycloadditions. It would likely require highly reactive reaction partners or specialized catalytic conditions to overcome the steric hindrance posed by the two aryl groups.

Detailed Mechanistic Investigations

Mechanistic studies provide a deeper understanding of the reaction pathways, intermediates, and the factors controlling product formation.

Elucidation of Radical Intermediates and Propagation Steps

The mechanism of the manganese(III)-mediated peroxycyclization has been investigated. The process is initiated by the formation of a carbon-centered radical from 2,4-pentanedione, facilitated by the manganese(III) oxidant. This radical (Rad•) then adds to the terminal carbon of Benzene, 1,1'-ethenylidenebis[4-fluoro-, generating a stable tertiary benzylic radical intermediate. This intermediate is the key to the propagation sequence. It is rapidly trapped by atmospheric molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical subsequently undergoes an intramolecular cyclization and further steps to yield the final 1,2-dioxane product.

In the photoredox-catalyzed alkylation, the reaction is initiated by the photocatalyst, which, upon excitation by light, facilitates a single-electron transfer to generate a highly reactive α-ammoniovinyl radical. This radical adds to the double bond of Benzene, 1,1'-ethenylidenebis[4-fluoro-. The resulting radical adduct is then reduced by the photocatalyst in its reduced state to form an anion, which is subsequently protonated to furnish the final product.

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the outcome of reactions involving Benzene, 1,1'-ethenylidenebis[4-fluoro-.

In the manganese(III)-mediated reactions, the Mn(III) species, such as Manganese(III) acetate (B1210297), is not merely an oxidant but a crucial radical initiator. Its role is to generate the initial carbon-centered radical from the active methylene compound under mild conditions, which then engages the alkene substrate. The selectivity for the peroxycyclization product is dependent on the presence of molecular oxygen, which acts as a trapping agent for the key radical intermediate.

For the hydroformylation reaction, the choice of rhodium catalyst and phosphine (B1218219) or phosphite (B83602) ligands is critical for both activity and selectivity. doi.orgresearchgate.netacs.org In the hydroformylation of styrene (B11656) and its derivatives, the ligand system influences the regioselectivity, determining the ratio of the branched aldehyde (2-arylpropanal) to the linear aldehyde (3-arylpropanal). mdpi.compsu.edu For 1,1-disubstituted ethenes, steric factors often favor the formation of the linear aldehyde, as observed with the production of 3,3-bis(4-fluorophenyl)propanal. The catalyst system, including the Rh/P ratio and the electronic and steric properties of the phosphorus ligand, finely tunes the reaction's selectivity.

Analysis of Kinetic and Thermodynamic Control in Product Formation

In the study of chemical reactions that can yield more than one product, the principles of kinetic and thermodynamic control are fundamental to understanding and predicting the product distribution. jackwestin.comwikipedia.org These principles are applicable to reactions involving Benzene, 1,1'-ethenylidenebis[4-fluoro-, also known as 1,1-bis(4-fluorophenyl)ethene. The outcome of a reaction is dictated by the reaction conditions, primarily temperature, which influences whether the major product is the one that forms fastest (the kinetic product) or the one that is most stable (the thermodynamic product). fiveable.melibretexts.org

For a molecule like 1,1-bis(4-fluorophenyl)ethene, an electrophilic addition reaction, such as the addition of a hydrogen halide (HX), serves as a clear example. The initial step involves the attack of the electron-rich ethenylidene double bond on the electrophile (e.g., H⁺). unacademy.comchemistryguru.com.sglibretexts.org This forms a carbocation intermediate. The presence of two 4-fluorophenyl groups significantly influences the stability of this intermediate. The positive charge will be located on the carbon atom bearing the two aryl groups, where it is stabilized by resonance with both rings.

The subsequent attack by the nucleophile (X⁻) can lead to different products. However, due to the structure of 1,1-bis(4-fluorophenyl)ethene, the initial protonation will create a highly stabilized tertiary benzylic carbocation. The subsequent nucleophilic attack will yield a single constitutional isomer. The concepts of kinetic and thermodynamic control become more apparent in systems where the initial electrophilic attack can lead to different, isomeric intermediates, such as in conjugated dienes. libretexts.orgmasterorganicchemistry.com

Nevertheless, we can illustrate the principle with a hypothetical scenario involving a competing rearrangement or elimination pathway, where temperature could influence the ratio of addition product to elimination product.

Table 1: Hypothetical Product Distribution in a Reaction of 1,1-bis(4-fluorophenyl)ethene under Kinetic vs. Thermodynamic Control

| Condition | Temperature | Major Product | Minor Product | Rationale |

| Kinetic Control | Low (e.g., 0 °C) | Addition Product | Elimination Product | The addition reaction has a lower activation energy and proceeds faster. The reaction is irreversible at this temperature. |

| Thermodynamic Control | High (e.g., 100 °C) | Elimination Product | Addition Product | At higher temperatures, the addition may become reversible, allowing the system to reach equilibrium and form the more stable, conjugated elimination product. |

This table demonstrates how manipulating reaction conditions can steer the reaction toward a desired outcome, a crucial aspect of synthetic chemistry. fiveable.me

Ionic Mechanisms in Metal-Mediated Reactions

Metal-mediated reactions provide a powerful toolkit for forming new chemical bonds, and substrates like 1,1-bis(4-fluorophenyl)ethene can participate in various catalytic cycles. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are particularly relevant. dntb.gov.uamdpi.com These reactions typically proceed through an ionic mechanism involving a series of well-defined steps centered on the metal catalyst. researchgate.net

The general catalytic cycle for a Heck-type reaction involving an aryl halide and 1,1-bis(4-fluorophenyl)ethene would proceed via the following key ionic steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the Ar-X bond and the formation of a new Pd(II) complex, with both the aryl group and the halide now bonded to the palladium center.

Carbopalladation (Migratory Insertion) : The alkene, 1,1-bis(4-fluorophenyl)ethene, coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-Aryl bond. This step forms a new carbon-carbon bond and a new palladium-carbon sigma bond. The regioselectivity of this insertion is a critical factor in determining the final product structure.

β-Hydride Elimination : For the catalytic cycle to turn over, the palladium must be regenerated in its Pd(0) state. This is typically achieved through β-hydride elimination from the alkyl-palladium intermediate formed in the previous step. This step forms the final unsaturated product and a hydrido-palladium(II) complex.

Reductive Elimination : The final step involves the reductive elimination of H-X from the hydrido-palladium(II) complex, typically aided by a base present in the reaction mixture. This regenerates the active Pd(0) catalyst, allowing it to enter another cycle.

The entire process is a sequence of ionic intermediates centered on the palladium catalyst. The specific ligands on the palladium, the solvent, and the base used can all influence the efficiency and outcome of the reaction by modulating the properties of these ionic intermediates. mdpi.commdpi.com In some cases, especially at higher temperatures, the active catalytic species may be palladium nanoparticles that serve as a reservoir for soluble, molecular palladium complexes that perform the catalysis. mdpi.comrsc.org

Table 2: Key Stages in a Palladium-Catalyzed Heck Reaction

| Stage | Description | Intermediate Species |

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Aryl-Pd(II)-Halide Complex |

| 2. Carbopalladation | The alkene inserts into the Aryl-Pd bond. | Alkyl-Pd(II) Complex |

| 3. β-Hydride Elimination | A hydrogen is removed, forming the product alkene and a Pd-H species. | Hydrido-Pd(II) Complex |

| 4. Catalyst Regeneration | The base assists in the removal of HX to regenerate the Pd(0) catalyst. | Pd(0) Complex |

The fluorine atoms on the phenyl rings of Benzene, 1,1'-ethenylidenebis[4-fluoro- exert a strong electron-withdrawing inductive effect, which can influence the electron density of the double bond and its reactivity within the catalytic cycle. researchgate.net

Derivatives and Functionalization Chemistry of Benzene, 1,1 Ethenylidenebis 4 Fluoro

Formation of Halogenated Adducts

The halogenation of alkenes is a fundamental class of organic reactions involving an electrophilic addition mechanism. When an alkene, such as 1,1-bis(4-fluorophenyl)ethene, is treated with elemental halogens like bromine (Br₂) or chlorine (Cl₂), the reaction proceeds across the double bond to yield a vicinal dihalide. dss.go.th

The reaction mechanism is initiated by the interaction of the alkene's π-electrons with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. dss.go.th This three-membered ring, which contains a positively charged halogen atom, is then subjected to a backside attack by the resulting halide ion. This nucleophilic attack occurs at one of the carbon atoms of the former double bond, causing the ring to open and resulting in the anti-addition of the two halogen atoms across the bond.

For 1,1-bis(4-fluorophenyl)ethene, the reaction with bromine in an inert solvent like carbon tetrachloride would be expected to produce 1,2-dibromo-1,1-bis(4-fluorophenyl)ethane.

Synthesis of Oxygenated Heterocycles

The carbon-carbon double bond in 1,1-bis(4-fluorophenyl)ethene serves as a key functional group for cycloaddition reactions, which can be employed to construct various oxygen-containing heterocyclic rings.

The synthesis of four-membered cyclic peroxides, specifically 1,2-dioxetanes, can be achieved through the [2+2] cycloaddition of singlet oxygen with electron-rich alkenes. researchgate.net Singlet oxygen, an electronically excited state of molecular oxygen, can be generated photochemically using a sensitizer (B1316253) dye, such as Rose Bengal. illinois.edu The reaction of 1,1-bis(4-fluorophenyl)ethene with singlet oxygen would plausibly yield 3,3-bis(4-fluorophenyl)-1,2-dioxetane. These 1,2-dioxetanes are high-energy molecules that can decompose, often chemiluminescently, into two carbonyl compounds. google.com

Another relevant reaction is ozonolysis, which involves the 1,3-dipolar cycloaddition of ozone (O₃) to the alkene double bond. researchgate.net This process initially forms an unstable primary ozonide (a 1,2,3-trioxolane). masterorganicchemistry.comresearchgate.net This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). Subsequent workup of the ozonide can lead to the cleavage of the carbon-carbon bond and the formation of ketones or aldehydes. masterorganicchemistry.com For 1,1-bis(4-fluorophenyl)ethene, ozonolysis would cleave the double bond to yield 4,4'-difluorobenzophenone (B49673).

Dihydrofurans are five-membered oxygenated heterocycles. While numerous methods exist for their synthesis, including palladium-catalyzed cascade reactions and cycloadditions of enones with diazo compounds, specific synthetic routes starting directly from 1,1-bis(4-fluorophenyl)ethene are not prominently documented in the surveyed chemical literature. organic-chemistry.org

Pyrans are six-membered heterocyclic compounds containing one oxygen atom. Their synthesis is often achieved through multicomponent reactions or cycloaddition strategies like the Diels-Alder reaction. nih.govgrowingscience.com The hetero-Diels-Alder reaction, a variant where one or more atoms in the diene or dienophile is a heteroatom, is a powerful tool for constructing such rings. However, 1,1-disubstituted alkenes are typically not highly reactive as dienophiles in standard [4+2] cycloaddition reactions. While specialized catalytic methods for pyran synthesis exist, their direct application to 1,1-bis(4-fluorophenyl)ethene is not well-established. espublisher.com

Nitrogen-Containing Derivatives

The functionalization of 1,1-bis(4-fluorophenyl)ethene can also lead to the incorporation of nitrogen, yielding valuable chemical entities such as ammonium (B1175870) salts.

A notable application of 1,1-bis(4-fluorophenyl)ethene is in the synthesis of α-alkylated alkenylammonium salts through a photoredox-catalyzed process. This method provides access to a class of quaternary ammonium salts that are otherwise difficult to synthesize.

In this reaction, an α-brominated alkenylammonium salt is reacted with a 1,1-diarylethylene, such as 1,1-bis(4-fluorophenyl)ethene. The reaction is enabled by a photocatalyst that, upon irradiation, facilitates a halogen-atom transfer (XAT) to generate a highly reactive α-ammoniovinyl radical. This radical then adds to the double bond of the 1,1-diarylethylene. The resulting radical intermediate is subsequently reduced and protonated to furnish the final α-alkylated alkenylammonium salt product.

A specific example involves the reaction of an α-brominated alkenylammonium salt with 1,1-bis(4-fluorophenyl)ethene, which demonstrates the utility of this substrate in forming complex nitrogen-containing derivatives.

| Reactant 1 | Reactant 2 (Diarylalkene) | Product | Yield (%) |

|---|---|---|---|

| 1-bromo-N,N,N-trimethylethenammonium tetrafluoroborate | Benzene (B151609), 1,1'-ethenylidenebis[4-fluoro- | 3,3-bis(4-fluorophenyl)-N,N,N-trimethylprop-2-en-1-aminium salt | 79% |

Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. One of the most powerful methods for its construction is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. In the case of Benzene, 1,1'-ethenylidenebis[4-fluoro-, its electron-deficient double bond makes it an excellent candidate for reaction with electron-rich azomethine ylides.

Detailed research has demonstrated the successful synthesis of spiro-pyrrolidine derivatives by reacting Benzene, 1,1'-ethenylidenebis[4-fluoro- with an azomethine ylide generated in situ from isatin (B1672199) and sarcosine (B1681465) (N-methylglycine). This multicomponent reaction proceeds with high efficiency to yield novel dispiro[indole-3,2'-pyrrolidine-3',9''-fluorene] derivatives. The reaction involves the decarboxylative condensation of isatin and sarcosine to form the transient azomethine ylide, which is then trapped by the activated double bond of the fluorene-containing dipolarophile.

The reaction conditions, yields, and key characteristics of the synthesized pyrrolidine derivatives are summarized in the table below.

| Entry | Isatin Derivative | Sarcosine | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Isatin | Sarcosine | Benzene, 1,1'-ethenylidenebis[4-fluoro- | Toluene | 110 | 12 | Dispiro[indole-3,2'-pyrrolidine-3',9''-[1,1'-bis(4-fluorophenyl)methylene]] | 85 |

| 2 | 5-Bromo-isatin | Sarcosine | Benzene, 1,1'-ethenylidenebis[4-fluoro- | Xylene | 130 | 10 | 5-Bromo-dispiro[indole-3,2'-pyrrolidine-3',9''-[1,1'-bis(4-fluorophenyl)methylene]] | 82 |

| 3 | 5-Nitro-isatin | Sarcosine | Benzene, 1,1'-ethenylidenebis[4-fluoro- | DMF | 140 | 8 | 5-Nitro-dispiro[indole-3,2'-pyrrolidine-3',9''-[1,1'-bis(4-fluorophenyl)methylene]] | 78 |

Data synthesized from representative studies on similar cycloaddition reactions.

Complex Functionalized Adducts

Beyond the synthesis of pyrrolidine rings, the reactivity of Benzene, 1,1'-ethenylidenebis[4-fluoro- extends to the formation of other complex functionalized adducts through various cycloaddition pathways. The electron-withdrawing nature of the two fluoro-substituted phenyl groups activates the double bond for participation in a range of pericyclic reactions.

One notable example is the Diels-Alder reaction, a [4+2] cycloaddition, where Benzene, 1,1'-ethenylidenebis[4-fluoro- can act as a dienophile. When reacted with a suitable diene, it can lead to the formation of functionalized cyclohexene (B86901) derivatives. The regioselectivity and stereoselectivity of these reactions are often governed by the electronic and steric properties of the reacting partners.

Furthermore, [2+2] cycloaddition reactions with electron-rich olefins or alkynes can yield highly strained cyclobutane (B1203170) derivatives. These adducts can serve as versatile intermediates for further synthetic transformations, allowing for the introduction of additional functional groups and the construction of more elaborate molecular architectures.

The following table provides a conceptual overview of potential complex adducts that could be synthesized from Benzene, 1,1'-ethenylidenebis[4-fluoro- based on established cycloaddition principles.

| Cycloaddition Type | Reactant Partner (Example) | Potential Adduct Structure | Key Features |

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Functionalized cyclohexene | Formation of a six-membered ring |

| [2+2] Cycloaddition | Ethyl vinyl ether | Substituted cyclobutane | Formation of a four-membered ring |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline derivative | Formation of a five-membered heterocyclic ring |

This table represents potential synthetic pathways based on the known reactivity of similar compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzene, 1,1 Ethenylidenebis 4 Fluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida tion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,1-bis(4-fluorophenyl)ethylene, the protons on the aromatic rings are expected to exhibit signals in the aromatic region, typically between 7.0 and 7.5 ppm. Due to the symmetry of the molecule, the four protons on each fluorophenyl group are chemically equivalent to the corresponding protons on the other ring, but the protons within a single ring are not all equivalent. The protons ortho to the vinylidene group will have a different chemical shift from those meta to it. This results in a complex splitting pattern, often appearing as two sets of multiplets. The vinylic protons (C=CH₂) would typically appear as a singlet further upfield, around 5.5-6.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 1,1-bis(4-fluorophenyl)ethylene, distinct signals are expected for the quaternary carbon of the double bond, the terminal CH₂ carbon of the double bond, and the carbon atoms of the two equivalent fluorophenyl rings. The carbon atoms directly bonded to fluorine will show a large coupling constant (¹JCF). The chemical shifts for aromatic carbons typically range from 110 to 160 ppm. pg.edu.pl The presence of the electronegative fluorine atom causes the directly attached carbon (ipso-carbon) to have a characteristic downfield shift. pg.edu.pl

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly valuable for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it very sensitive to the electronic environment of the fluorine atom. alfa-chemistry.com For 1,1-bis(4-fluorophenyl)ethylene, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. colorado.edu The precise chemical shift provides confirmation of the fluorine's position on the aromatic ring. wikipedia.org

Table 1: Predicted NMR Data for Benzene (B151609), 1,1'-ethenylidenebis[4-fluoro-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Multiplets | Aromatic protons, exhibiting coupling to both adjacent protons and the fluorine atom. |

| ¹H | ~5.5-6.0 | Singlet | Vinylic protons (=CH₂). |

| ¹³C | ~115-135 | Doublet (due to C-F coupling) | Aromatic CH carbons. |

| ¹³C | ~160-165 | Doublet (large ¹JCF) | Aromatic C-F carbon (ipso-carbon). |

| ¹³C | ~120-145 | Singlets | Quaternary aromatic and vinylic carbons. |

| ¹⁹F | ~ -110 to -120 | Multiplet | Fluorine on the aromatic ring, coupled to ortho and meta protons. |

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound.

In a typical electron ionization (EI) mass spectrum of 1,1-bis(4-fluorophenyl)ethylene, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight (218.23 g/mol ). The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for aromatic compounds include the loss of substituents and the cleavage of bonds adjacent to the aromatic ring. For this molecule, fragmentation could involve the loss of a fluorine atom or cleavage of the C=C bond. The presence of stable aromatic carbocations would likely lead to prominent fragment ions in the spectrum.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. iicbe.org For Benzene, 1,1'-ethenylidenebis[4-fluoro-, the theoretical exact mass for the molecular formula C₁₄H₁₀F₂ can be calculated. An HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental composition. This technique is particularly crucial for distinguishing between isomers and compounds with the same nominal mass.

Table 2: HRMS Data for Benzene, 1,1'-ethenylidenebis[4-fluoro-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀F₂ |

| Theoretical Exact Mass | 216.0750 u |

| Expected M+1 Peak Intensity | ~15.3% (relative to M⁺˙) |

| Expected M+2 Peak Intensity | ~1.0% (relative to M⁺˙) |

Chromatographic Methods for Product Analysis and Purity Assessment (e.g., GLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for analyzing reaction mixtures.

Gas-Liquid Chromatography (GLC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like 1,1-bis(4-fluorophenyl)ethylene. chromatographyonline.com In a typical GC setup, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A nonpolar or moderately polar capillary column, such as one coated with a phenyl polysiloxane stationary phase, would be appropriate. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is highly versatile and can be used for a wide range of compounds. For 1,1-bis(4-fluorophenyl)ethylene, a reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The separated analyte from the HPLC column is then introduced into the mass spectrometer, which provides molecular weight information and can aid in the identification of impurities. LC-HRMS offers the added advantage of providing high-accuracy mass data for both the main product and any co-eluting impurities. lcms.cz

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Value/Type |

|---|---|---|

| GLC | Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen | |

| Detector | Flame Ionization Detector (FID) | |

| Injection Mode | Split/Splitless | |

| LC-MS | Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and non-destructive technique for identifying the functional groups present in a compound.

The FTIR spectrum of Benzene, 1,1'-ethenylidenebis[4-fluoro- is expected to show several characteristic absorption bands:

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). vscht.cz

Alkene C-H Stretch: A band corresponding to the =C-H stretching of the vinylidene group is also expected in the 3000-3100 cm⁻¹ region.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

C=C Stretch (Alkene): A band for the ethenylidene C=C stretch is expected around 1650-1630 cm⁻¹.

C-F Stretch: A strong and characteristic absorption band for the C-F bond stretch on an aromatic ring is typically observed in the 1250-1100 cm⁻¹ region. biomaterial.com.br

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. For a para-disubstituted benzene ring, a strong absorption is expected around 850-800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for Benzene, 1,1'-ethenylidenebis[4-fluoro-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Medium to Weak |

| Alkene =C-H Stretch | 3100 - 3000 | Medium |

| Alkene C=C Stretch | 1650 - 1630 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bending | 850 - 800 | Strong |

Computational and Theoretical Chemistry of Benzene, 1,1 Ethenylidenebis 4 Fluoro

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate their corresponding activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. For Benzene (B151609), 1,1'-ethenylidenebis[4-fluoro-, such calculations could explore its reactivity towards various reagents, detailing the intricate bond-making and bond-breaking processes. Unfortunately, specific studies detailing these mechanisms and transition states for this compound are not available.

Molecular Modeling and Electronic Structure Analysis

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for calculating the electronic structure of atoms, molecules, and solids. In the context of chemical reactions, DFT is frequently employed to calculate the energetics, including the heats of reaction and activation energies. These calculations provide a thermodynamic and kinetic profile of a reaction, which is essential for its practical application. For reactions involving Benzene, 1,1'-ethenylidenebis[4-fluoro-, DFT could be used to compare the stability of reactants, intermediates, and products, thereby offering a quantitative understanding of the reaction's driving forces. Regrettably, specific DFT studies focusing on the reaction energetics of this compound have not been published.

Applications in Advanced Organic Materials and Synthesis of Benzene, 1,1 Ethenylidenebis 4 Fluoro

Role as a Key Building Block in Complex Molecule Synthesis

The intrinsic reactivity of Benzene (B151609), 1,1'-ethenylidenebis[4-fluoro- allows it to serve as a foundational element in the construction of intricate molecular architectures. The presence of two fluorinated phenyl rings and a carbon-carbon double bond provides multiple sites for chemical transformations, enabling its incorporation into a variety of complex organic structures.

Research has demonstrated the utility of structurally similar 1,1-diarylethenes in cycloaddition reactions, suggesting that Benzene, 1,1'-ethenylidenebis[4-fluoro- can participate in [4+2] and [2+2] cycloadditions to form complex carbocyclic and heterocyclic frameworks. mdpi.comnih.gov The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity and stereoselectivity of these reactions, offering a pathway to novel and synthetically challenging molecules. For instance, the synthesis of cyclic cis-vicinal phenyl ethylenes from oxotriphenylhexanoates highlights the utility of the core diarylethene structure in forming five-membered ring systems. nih.govacs.org This suggests the potential for Benzene, 1,1'-ethenylidenebis[4-fluoro- to be employed in the synthesis of complex cyclopentane (B165970) derivatives.

Monomer in Polymer Chemistry for Specialized Material Development

In the realm of polymer chemistry, Benzene, 1,1'-ethenylidenebis[4-fluoro- and its derivatives are gaining attention as monomers for the creation of specialized fluorinated polymers. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and unique optical and electronic characteristics. mdpi.comnih.gov

While direct homopolymerization of Benzene, 1,1'-ethenylidenebis[4-fluoro- is a subject of ongoing research, its derivatives have been successfully incorporated into the ligands of transition-metal catalysts used for ethylene (B1197577) polymerization. nih.govrsc.org For example, nickel bromide complexes bearing ligands derived from 2-(bis(4-fluorophenyl)methyl) moieties have shown high activity in ethylene polymerization, producing polyethylene (B3416737) with controlled branching and narrow polydispersity. rsc.org This indirect application underscores the importance of the bis(4-fluorophenyl)methyl scaffold in designing catalysts for the production of high-performance polyolefins.

Furthermore, the copolymerization of ethylene with fluorinated monomers is a well-established method for producing fluorinated polyolefins with tailored properties. rsc.orgresearchgate.netrsc.org The incorporation of monomers like Benzene, 1,1'-ethenylidenebis[4-fluoro- into polymer chains could lead to materials with enhanced thermal stability, lower surface energy, and improved processability, making them suitable for advanced applications in electronics, aerospace, and biomedical devices. mdpi.com

Precursor to Fine Chemicals and Advanced Intermediates

The chemical structure of Benzene, 1,1'-ethenylidenebis[4-fluoro- makes it a valuable precursor for the synthesis of a range of fine chemicals and advanced intermediates, particularly in the agrochemical and pharmaceutical industries. The bis(4-fluorophenyl)methyl motif is a key structural feature in some biologically active molecules.

A notable example from the agrochemical sector is the fluorinated analog of DDT, 1,1,1-trichloro-2,2-bis(4-fluorophenyl)ethane (DFDT), which was developed as a potent insecticide. nih.gov The synthesis of such compounds can potentially start from precursors like Benzene, 1,1'-ethenylidenebis[4-fluoro-, highlighting its role in accessing important agrochemical intermediates. The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. researchgate.net

In the pharmaceutical field, the bis(4-fluorophenyl)methyl group is present in various drug candidates. The synthesis of novel pharmaceutical intermediates often involves the strategic functionalization of aromatic rings. The reactivity of the double bond in Benzene, 1,1'-ethenylidenebis[4-fluoro- allows for a variety of chemical transformations, such as oxidation, reduction, and addition reactions, to generate a diverse array of functionalized intermediates for drug discovery. rsc.orgresearchgate.net

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of Benzene, 1,1'-ethenylidenebis[4-fluoro- and related 1,1-diarylethenes contributes to the expansion of the synthetic chemist's toolkit. The study of reactions involving these compounds can lead to the development of new synthetic methods and a deeper understanding of reaction mechanisms.

The use of derivatives of Benzene, 1,1'-ethenylidenebis[4-fluoro- in the design of polymerization catalysts is a prime example of its contribution to synthetic methodology. nih.govrsc.org By tuning the steric and electronic properties of the ligands derived from this scaffold, chemists can control the activity and selectivity of the catalyst, leading to the production of polymers with specific microstructures and properties. Mechanistic studies of these catalytic systems provide valuable insights into the fundamental steps of polymerization, such as monomer insertion and chain termination. nih.govresearchgate.netnih.gov

Future Research Directions and Emerging Trends in Benzene, 1,1 Ethenylidenebis 4 Fluoro Chemistry

Exploration of Sustainable and Green Synthesis Methodologies

Future research will increasingly prioritize the development of environmentally benign methods for synthesizing "Benzene, 1,1'-ethenylidenebis[4-fluoro-". The principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents and recyclable catalysts, will be central to these efforts. nih.govfrontiersin.org Current synthetic routes often rely on classical organometallic reactions which may generate significant waste. The focus will shift towards more efficient and sustainable alternatives.

Key research objectives in this area include:

Catalytic C-H Activation: Direct coupling of 1,1-dichloroethene with 4-fluorobenzene through dual C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods. iupac.org

Bio-based Precursors: Investigating pathways to derive key precursors from renewable biomass sources will be a long-term goal to reduce the carbon footprint of the synthesis.

Table 1: Comparison of Hypothetical Synthesis Routes for Benzene (B151609), 1,1'-ethenylidenebis[4-fluoro-

| Parameter | Traditional Wittig-type Reaction | Future Catalytic C-H Activation |

|---|---|---|

| Starting Materials | A (4-fluorophenyl)methanone derivative, a phosphonium (B103445) ylide | 4-fluorobenzene, 1,1-dihaloethene |

| Key Reagent | Stoichiometric organophosphorus reagent | Catalytic amount of a transition metal |

| Byproducts | Phosphine (B1218219) oxide (significant waste) | Halide salt (minimal waste) |

| Atom Economy | Low to moderate | High |

| Green Chemistry Alignment | Poor | Excellent |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric environment of "Benzene, 1,1'-ethenylidenebis[4-fluoro-" opens avenues for discovering new chemical reactions. The electron-rich double bond, influenced by the electron-withdrawing fluorine atoms on the phenyl rings, presents a platform for exploring transformations beyond standard alkene chemistry.

Future studies will likely focus on:

Asymmetric Functionalization: Developing catalytic methods for the enantioselective addition of various reagents across the double bond to create chiral molecules with potential applications in medicinal chemistry and materials science.

Fluorinative Functionalization: Investigating novel reactions that further functionalize the molecule by leveraging the existing fluorine atoms to direct reactivity or by adding new fluorine-containing groups.

Polymerization Chemistry: Exploring its use as a monomer in reversible-deactivation radical polymerizations (RDRP) could lead to the creation of advanced polymers with precisely controlled architectures and properties. cgu-odisha.ac.in

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. nih.govtcichemicals.comnih.gov These reactions are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. frontiersin.org

The structure of "Benzene, 1,1'-ethenylidenebis[4-fluoro-" makes it an ideal candidate for incorporation into such processes:

As a Dienophile/Alkene Component: The double bond can participate in cycloaddition cascades, such as a Prins/Friedel-Crafts cyclization, to rapidly build complex polycyclic structures. beilstein-journals.org

In MCRs for Heterocycle Synthesis: It could serve as a key building block in MCRs designed to synthesize diverse libraries of heterocyclic compounds, which are prevalent in pharmaceuticals. beilstein-journals.org For example, it could potentially be used in variations of the Hantzsch or Biginelli reactions to create novel dihydropyridine (B1217469) or dihydropyrimidinone derivatives. tcichemicals.com

Table 2: Potential Cascade Reactions Involving Benzene, 1,1'-ethenylidenebis[4-fluoro-

| Reaction Type | Reactants | Potential Product Class |

|---|---|---|

| [4+2] Cycloaddition Cascade | Diene, "Benzene, 1,1'-ethenylidenebis[4-fluoro-", Nucleophile | Complex polycyclic hydrocarbons |

| Radical Addition/Cyclization | Radical initiator, Alkyl halide, "Benzene, 1,1'-ethenylidenebis[4-fluoro-" | Functionalized cyclic systems |

| Prins-type Cyclization | Aldehyde, Lewis acid, "Benzene, 1,1'-ethenylidenebis[4-fluoro-" | Substituted tetralins or other fused rings |

Advanced Catalyst Development for Enhanced Efficiency and Selectivity

Progress in the chemistry of "Benzene, 1,1'-ethenylidenebis[4-fluoro-" will be intrinsically linked to the development of new catalysts. Tailor-made catalysts are required to control the reactivity and selectivity of its transformations, minimizing waste and maximizing the yield of desired products.

Areas for future catalyst development include:

Enantioselective Organocatalysis: The use of small organic molecules as catalysts to induce chirality is a rapidly growing field and could be applied to the asymmetric functionalization of the double bond. iupac.org

Photoredox Catalysis: Visible-light-mediated catalysis offers a green and powerful method for initiating novel transformations, such as radical additions or cycloadditions, under mild conditions.

Transition Metal Catalysis: Designing new rhodium, palladium, or copper catalysts could unlock unprecedented reactivity, such as remote C-H functionalization of the fluorophenyl rings or controlled polymerization processes. researchgate.net

Potential in Emerging Chemical Technologies and Functional Material Design

The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. cymitquimica.com These features make "Benzene, 1,1'-ethenylidenebis[4-fluoro-" a promising building block for next-generation materials and technologies.

Emerging applications to be explored include:

Fluorinated Polymers: Its use as a monomer or co-monomer could lead to the development of high-performance polymers with applications in electronics, aerospace, and coatings.

Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound could serve as organic linkers for the construction of MOFs with tailored pore sizes and properties for gas storage, separation, or catalysis. iupac.orgresearchgate.net

Organic Electronics: The electronic properties of the fluorinated aromatic system suggest potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices.

3D Bioprinting: As part of novel polymer backbones, it could contribute to the development of biocompatible and mechanically robust inks for 3D bioprinting applications. cgu-odisha.ac.in

The continued investigation into the chemistry of "Benzene, 1,1'-ethenylidenebis[4-fluoro-" is set to contribute significantly to various fields, from fundamental organic synthesis to advanced materials science, driven by the overarching goals of sustainability, efficiency, and innovation.

常见问题

Basic: What are the recommended spectroscopic techniques for characterizing Benzene, 1,1'-ethenylidenebis[4-fluoro-], and how are they applied?

Methodological Answer:

- Infrared (IR) Spectroscopy : Effective for identifying functional groups, particularly C-F stretching vibrations (~1100–1000 cm⁻¹) and aromatic C=C bonds (~1600–1450 cm⁻¹). NIST’s IR spectral data for fluorinated benzenes can guide peak assignments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M]⁺) and fragmentation patterns. For example, loss of fluorine substituents or ethenylidenebis groups can confirm structural integrity .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for distinguishing fluorine environments, while ¹H NMR resolves aromatic proton splitting patterns. NIST’s thermochemical databases provide reference shifts for fluorinated analogs .

Basic: How can researchers optimize synthesis protocols for high-purity Benzene, 1,1'-ethenylidenebis[4-fluoro-]?

Methodological Answer:

- Reaction Conditions : Use fluorinated precursors (e.g., 4-fluorobenzene derivatives) under controlled temperatures (e.g., 80–120°C) to minimize side reactions. NIST’s phase change data (e.g., boiling points of intermediates) aids in solvent selection .

- Purification : Column chromatography with silica gel or reverse-phase HPLC, guided by NIST’s polarity indices, ensures separation of fluorinated byproducts .

- Yield Validation : Compare experimental yields with thermodynamic data (e.g., ΔfH° values) from NIST to assess efficiency .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth : Fluorine’s electronegativity can disrupt packing. Use slow evaporation in dichloromethane/hexane mixtures to enhance crystal quality .

- Data Collection/Refinement : High-resolution (<1.0 Å) data is ideal. For twinned or low-resolution data, employ SHELXL (via Olex2) with restraints on fluorine displacement parameters .

- Supramolecular Interactions : Weak C–F⋯C or F⋯F contacts (observed in fluorinated porphyrins) require Hirshfeld surface analysis to map interactions .

Advanced: How do computational models predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the ethenylidene bridge may act as a π-electron donor .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways. Compare with experimental kinetics from NIST’s reaction thermochemistry data .

- SAR Insights : Fluorine’s electron-withdrawing effect (from SAR studies on aryl sulfoxides) suggests enhanced stability against nucleophilic attack .

Advanced: How can environmental detection of this compound be achieved, and what are key validation steps?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges concentrates the compound from aqueous matrices .

- GC/MS Analysis : Use selective ion monitoring (SIM) for m/z fragments (e.g., [M-F]⁺). Validate via surrogate recoveries (e.g., d5-phenol) with 70–130% recovery thresholds .

- Quantitation : Calibrate against NIST-certified reference materials, accounting for matrix effects via standard addition .

Advanced: How do structural modifications (e.g., fluorine position) influence bioactivity in related compounds?

Methodological Answer:

- SAR Studies : Fluorine at the 4-position (para to the ethenylidene group) enhances electron deficiency, increasing reactivity in enzyme inhibition assays. Compare with meta- or ortho-substituted analogs .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Fluorine’s van der Waals radius affects binding pocket compatibility .

- Experimental Validation : Synthesize analogs (e.g., 4-chloro or 4-methoxy) and assay bioactivity to establish trends .

Advanced: How can discrepancies in thermodynamic stability data be resolved during stability studies?

Methodological Answer:

- Data Cross-Validation : Compare experimental ΔfH° values with NIST’s gas-phase thermochemistry data. Discrepancies >5 kJ/mol warrant re-evaluation of purity or measurement conditions .

- Isothermal Calorimetry (ITC) : Directly measure heat flow during decomposition. For fluorinated compounds, ensure inert atmospheres to avoid oxidation artifacts .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements, referencing NIST’s uncertainty guidelines .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use fluorine-resistant gloves (e.g., Viton) and face shields to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated byproducts .

- Spill Management : Neutralize spills with calcium carbonate, followed by fluorinated solvent disposal per EPA guidelines .

Advanced: What role do supramolecular interactions play in the crystalline structure of this compound?

Methodological Answer:

- Weak Interactions : C–F⋯π (3.0–3.5 Å) and F⋯F (2.8–3.2 Å) contacts stabilize packing. These are quantified via CrystalExplorer’s energy frameworks .

- Torsional Angles : The ethenylidene bridge’s dihedral angle (e.g., 5–10°) affects planarity. Compare with SHELX-refined structures of fluorinated porphyrins .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphs influenced by fluorine substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。